molecular formula C14H14N2O4 B2741602 ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate CAS No. 921447-07-6

ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate

Cat. No. B2741602
CAS RN: 921447-07-6
M. Wt: 274.276
InChI Key: WLICJFAFOGSZQJ-UHFFFAOYSA-N
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Description

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is an organic compound. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key building block in many pharmaceuticals and natural products .


Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which could be a potential precursor to the compound , has been described . This synthesis involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray and DFT-calculated structure . The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the IR spectrum of a related compound shows peaks at 3303 cm−1 (N–H), 3120 cm−1 (=C–H), and 1725 cm−1 (C=O) .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a derivative of maleimide, which is known for its biologically active imide group. It can be used to synthesize various pharmaceuticals due to its reactivity with nucleophiles and electrophiles. It’s particularly useful in creating compounds with anti-inflammatory and analgesic properties .

Antibacterial Agents

The structure of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate allows it to be a precursor in the synthesis of sulfonamide derivatives. These derivatives are among the first synthetic antibacterial drugs and continue to be explored for new antibacterial properties to combat antibiotic resistance .

Antitumor Activity

Maleimides, from which this compound is derived, have shown potential in antitumor applications. They can be modified to create new molecules with antitumor activity, which is crucial in the development of cancer therapies .

Enzyme Inhibition

The compound’s maleimide core can inhibit various proteins, including enzymes like cyclooxygenase and kinase. These enzymes are involved in critical biological processes, and their inhibition can be used to treat diseases like cancer and inflammatory disorders .

Polymerization and Copolymerization

Due to the presence of an activated double bond and an imide group, ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate can undergo polymerization and copolymerization. This makes it valuable in creating polymers for medical devices, coatings, and drug delivery systems .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives synthesized from this compound can act as carbonic anhydrase inhibitors. This application is significant in treating conditions like glaucoma and edema, as well as in managing seizures and altitude sickness .

Future Directions

The synthesis of related compounds has been reported, indicating potential future directions for the synthesis and study of this compound . For example, a four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .

properties

IUPAC Name

ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLICJFAFOGSZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate

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